molecular formula C20H17N5OS2 B7599774 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7599774
M. Wt: 407.5 g/mol
InChI Key: VYQKGAWLKOVQIK-UHFFFAOYSA-N
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Description

The compound 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic derivative featuring a fused benzothieno-pyrimidinone core with a tetrahydrobenzothiophene scaffold. Its structure includes a 6-phenyl-1,2,4-triazine moiety linked via a sulfanyl-methyl group at position 2 of the pyrimidinone ring.

Synthetically, the compound is derived from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (prepared via the Gewald reaction), which undergoes cyclization with formamide to form the pyrimidinone core. Subsequent chlorination and nucleophilic substitution with thiol-containing reagents (e.g., 6-phenyl-1,2,4-triazine-3-thiol) yield the final product .

Properties

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS2/c26-18-17-13-8-4-5-9-15(13)28-19(17)23-16(22-18)11-27-20-21-10-14(24-25-20)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQKGAWLKOVQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSC4=NC=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. Its structure includes a triazine ring and a benzothieno-pyrimidinone moiety, which are known to contribute to various pharmacological properties.

  • Molecular Formula : C20H17N5OS2
  • Molecular Weight : 407.5 g/mol
  • IUPAC Name : 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one
  • LogP : Indicates moderate lipophilicity which may influence its absorption and distribution in biological systems.

Biological Activity Overview

This compound has been investigated for various biological activities including:

Anticancer Activity

Research has indicated that derivatives of triazine and related compounds exhibit significant anticancer properties. The specific compound in focus has shown promising results in inhibiting tumor cell proliferation.

  • Mechanism of Action :
    • The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.
    • Studies have demonstrated its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
  • In Vitro Studies :
    • In a study using the MTT assay on various cancer cell lines (e.g., breast carcinoma T47D and colon carcinoma HT-29), the compound showed an IC50 value indicating effective cytotoxicity against these cells .

Antimicrobial Activity

The triazine moiety is known for its antimicrobial properties. The compound's structure suggests potential activity against both bacterial and fungal pathogens.

  • Efficacy Against Bacteria :
    • Preliminary tests have indicated that the compound exhibits broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Inhibition :
    • The compound may also demonstrate antifungal activity; however, specific data on its efficacy against fungal strains remains limited.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the sulfanyl group and the triazine ring significantly influences its biological interactions:

Structural FeatureBiological Activity Impact
Triazine RingEnhances anticancer and antimicrobial activity
Sulfanyl GroupPotentially increases binding affinity to biological targets
Benzothieno MoietyContributes to lipophilicity and cellular uptake

Case Studies

Several studies have focused on similar compounds within the same chemical class:

  • Study on Triazole Derivatives :
    • A review highlighted that triazole derivatives exhibit a range of biological activities including antifungal and anticancer effects . This suggests that modifications to the triazine structure could enhance efficacy.
  • Anticancer Screening :
    • A screening study identified novel anticancer compounds with structural similarities to our compound. These findings support further investigation into its potential as a therapeutic agent .

Scientific Research Applications

The compound 2-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on existing literature.

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell division processes. The presence of the triazine moiety is often associated with enzyme inhibition that can hinder cancer cell proliferation.

Antimicrobial Activity

There is evidence suggesting that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens. This could make the compound a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The triazine ring may act as an inhibitor for specific enzymes by binding to their active sites, which could be beneficial in designing drugs targeting metabolic pathways.

Case Studies

  • Triazine Derivatives in Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of triazine derivatives in inhibiting tumor growth in vitro and in vivo models.
  • Antimicrobial Activity Assessment : Research conducted on related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Enzyme Inhibition Mechanisms : Investigations into the inhibition mechanisms of triazine-based compounds have revealed their potential as modulators of key biochemical pathways involved in disease progression.

Applications

Given its unique structure and biological activities, the compound could have several applications:

  • Pharmaceutical Development : As a lead compound for designing new anticancer or antimicrobial agents.
  • Chemical Biology : For studying enzyme interactions and cellular signaling pathways.
  • Agricultural Chemistry : Potential development as a novel pesticide or herbicide due to its biological activity against pathogens.

Chemical Reactions Analysis

Substitution Reactions at the Sulfanylmethyl Group

The sulfanylmethyl (-S-CH2-) moiety is a reactive site for nucleophilic substitution. In analogous compounds, this group undergoes displacement with amines or other nucleophiles under mild conditions:

Reagents/ConditionsProductMechanismReferences
Primary amines, DMF, 60°CReplacement with -NH-R groupsNucleophilic substitution
Thiols, K2CO3, EtOHExchange with -S-R' derivativesThiol-disulfide exchange

For example, heating with morpholine in DMF at 60–80°C replaces the sulfanylmethyl group with morpholinoamide derivatives. Similar reactivity is observed with piperidine and aliphatic amines .

Oxidation of the Thioether Group

The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductReferences
H2O2 (30%)AcOH, rt, 4 hSulfoxide (-SO-CH2-)
mCPBADCM, 0°C, 1 hSulfone (-SO2-CH2-)

Oxidation enhances polarity and influences biological activity, as demonstrated in studies on related benzothieno-pyrimidines .

Functionalization of the 1,2,4-Triazine Ring

The 6-phenyl-1,2,4-triazin-3-yl group participates in regioselective reactions:

Nucleophilic Substitution

The triazine’s sulfur atom can be displaced by nucleophiles:

NucleophileConditionsProductReferences
HydrazineEtOH, reflux, 6 h3-Hydrazino-1,2,4-triazine derivative
AlkoxidesNaH, THF, 0°C to rt3-Alkoxy substitution

Cycloaddition Reactions

While less common than with tetrazines, the triazine ring engages in inverse electron-demand Diels-Alder reactions with strained dienophiles (e.g., norbornene) under microwave irradiation .

Modifications to the Tetrahydrobenzothieno[2,3-d]pyrimidinone Core

The bicyclic system shows limited reactivity but can undergo:

Ring Functionalization

  • Chlorination : Treatment with POCl3 converts the 4-oxo group to 4-chloro, enabling subsequent substitution with amines .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the thiophene ring to a tetrahydro derivative, altering electronic properties .

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl substituent on the triazine undergoes directed metallation:

ReactionReagents/ConditionsProductReferences
NitrationHNO3/H2SO4, 0°C4-Nitro-phenyl derivative
BrominationBr2, FeBr3, DCM4-Bromo-phenyl derivative

Stability and Degradation Pathways

  • Acidic Hydrolysis : Prolonged exposure to HCl (6M) cleaves the sulfanylmethyl group, yielding mercaptan and formaldehyde.

  • Photodegradation : UV light (254 nm) induces ring-opening in the triazine moiety, forming nitrile byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes, highlighting differences in substituents, synthetic routes, and inferred properties:

Compound Name / ID Substituents Synthesis Highlights Physical/Biological Notes References
Target Compound 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl Chloro intermediate (POCl₃) reacted with triazinyl-thiol Bulky triazine group may enhance π-π stacking; solubility likely moderate due to aromaticity
3-Isopropyl-2-(4-bromophenoxy) () 2-phenoxy, 3-isopropyl Cyclization of o-aminoester with formamide, followed by phenoxy substitution Crystallographic data (monoclinic P2₁/c); potential antibiotic activity inferred from pyrimidine derivatives
3-Ethyl-2-[(3-chlorobenzyl)sulfanyl] () 2-(3-chlorobenzyl)sulfanyl, 3-ethyl Hydrazine displacement of chloro intermediate, followed by alkylation Higher lipophilicity due to chlorobenzyl group; possible CNS activity
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl] () 2-(3-methylbenzyl)sulfanyl, 3-(4-methoxyphenyl) Reaction of hydrazino derivatives with carboxylic acids in POCl₃ Methoxy group improves solubility; methylbenzyl enhances steric bulk
N-Phenyl-2-(tetrahydrotriazolo-pyrimidinylsulfanyl)acetamide () 2-sulfanylacetamide linked to triazolo-pyrimidine Chloroacetanilide reacted with triazolo-pyrimidine-thiol Amide linkage increases polarity; antimicrobial activity observed in analogs
3-Butyl-2-(2-methylphenoxy) () 2-phenoxy, 3-butyl Cyclization with formamide, alkylation Long alkyl chain may improve membrane permeability; antifungal activity reported

Key Comparative Insights:

Substituent Effects on Bioactivity: Phenoxy/alkyl groups (e.g., 3-isopropyl, 3-butyl) are associated with antifungal and antibiotic activities, as seen in analogs with MIC values <10 µg/mL against Candida spp. . Sulfanyl-methyl-triazine substituents (target compound) may offer unique binding modes due to the triazine’s electron-deficient nature, though direct bioactivity data are lacking in the evidence .

Synthetic Flexibility: Chloro intermediates (e.g., compound 3 in ) enable diverse nucleophilic substitutions (amines, thiols, hydrazines), allowing rapid generation of analogs . The target compound’s triazinyl-thiol group requires precise stoichiometry and anhydrous conditions, contrasting with simpler phenoxy or alkyl substitutions .

Physicochemical Properties :

  • Lipophilicity : Chlorobenzyl () and alkyl groups increase logP values, favoring blood-brain barrier penetration. The target compound’s triazine may reduce lipophilicity but enhance hydrogen bonding .
  • Solubility : Methoxy and acetamide substituents () improve aqueous solubility compared to halogenated or triazine-containing derivatives .

The target compound’s tetrahydrobenzothieno-pyrimidinone core provides a planar scaffold for π-stacking, analogous to kinase inhibitors like imatinib .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterCondition 1Condition 2Optimal Outcome
SolventTHFDMFTHF (yield: 72%)
Reducing AgentAl amalgamNaBH4_4Al amalgam (purity >95%)
Reaction Time6 h12 h8 h (balance of yield/purity)

Q. Table 2: SAR of Key Derivatives

DerivativeSubstituentMIC (µg/mL) S. aureusReference
Parent Compound6-phenyl16
Derivative A4-Cl-phenyl4
Derivative B3-NO2_2-phenyl2

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